Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-
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Overview
Description
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is a compound that features a phthalimide moiety linked to a pyrrolidinyl group via a butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- typically involves the reaction of phthalimide with 4-(1-pyrrolidinyl)-2-butynyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the alkyne moiety into alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidinyl or butynyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phthalimide derivatives with additional oxygen-containing functional groups, while reduction can produce saturated or partially saturated derivatives.
Scientific Research Applications
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: The compound can be used in the production of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity and specificity, while the butynyl chain provides structural flexibility. The phthalimide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
Phthalimide: A simpler analog without the pyrrolidinyl and butynyl groups.
N-(4-(1-pyrrolidinyl)-2-butynyl)phthalimide: A closely related compound with similar structural features.
Pyrrolidinyl derivatives: Compounds containing the pyrrolidinyl group but with different substituents.
Uniqueness
Phthalimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the pyrrolidinyl group enhances its potential for biological activity, while the butynyl chain provides additional reactivity and flexibility.
Properties
CAS No. |
3921-97-9 |
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Molecular Formula |
C16H16N2O2 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
2-(4-pyrrolidin-1-ylbut-2-ynyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H16N2O2/c19-15-13-7-1-2-8-14(13)16(20)18(15)12-6-5-11-17-9-3-4-10-17/h1-2,7-8H,3-4,9-12H2 |
InChI Key |
FLZKUBUNEBRGJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)CC#CCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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